molecular formula C8H9NO3 B6264628 methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate CAS No. 408309-51-3

methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B6264628
CAS No.: 408309-51-3
M. Wt: 167.2
InChI Key:
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Description

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl acrylate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor to bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Methyl 3-oxo-3-(thiophen-2-yl)propanoate
  • Methyl 3-oxo-3-(furan-2-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is unique due to its specific structure, which includes a pyrrole ring and a keto group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

408309-51-3

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

92

Origin of Product

United States

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